molecular formula C35H30FN5O5S B2480027 N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide CAS No. 689760-18-7

N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide

Cat. No.: B2480027
CAS No.: 689760-18-7
M. Wt: 651.71
InChI Key: QUMXRCOXFKKKBC-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes a fluorophenyl group, a piperazine moiety, and a dioxoloquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include fluorophenyl derivatives, piperazine, and quinazoline-based compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing. These methods ensure the efficient and consistent production of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and precise reaction times .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular functions. The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[(8-oxo-7-{[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)sulfanyl]acetamide is unique due to its intricate molecular architecture, which combines multiple functional groups and structural motifs.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[8-oxo-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H30FN5O5S/c36-25-10-12-26(13-11-25)37-32(42)21-47-35-38-29-19-31-30(45-22-46-31)18-28(29)34(44)41(35)20-23-6-8-24(9-7-23)33(43)40-16-14-39(15-17-40)27-4-2-1-3-5-27/h1-13,18-19H,14-17,20-22H2,(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMXRCOXFKKKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC(=O)NC7=CC=C(C=C7)F)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H30FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

651.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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